molecular formula C7H8FNO B179550 (4-Amino-3-fluorophenyl)methanol CAS No. 146019-45-6

(4-Amino-3-fluorophenyl)methanol

Cat. No. B179550
M. Wt: 141.14 g/mol
InChI Key: VADDSNYDZBXHNQ-UHFFFAOYSA-N
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Description

“(4-Amino-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.15 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for “(4-Amino-3-fluorophenyl)methanol” is 1S/C7H8FNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2 . The compound’s structure consists of a benzene ring with an amino group (NH2) and a fluorine atom attached to it, along with a methanol group .


Physical And Chemical Properties Analysis

“(4-Amino-3-fluorophenyl)methanol” has a molecular weight of 141.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 141.058992041 g/mol . The topological polar surface area of the compound is 46.2 Ų . The compound has a heavy atom count of 10 .

Scientific Research Applications

  • Synthesis and Antitumor Activity : (4-Amino-3-fluorophenyl)methanol derivatives have been synthesized for potential use in cancer treatment. One study demonstrated the synthesis of a compound with distinct inhibitory effects on various cancer cell lines (Tang & Fu, 2018).

  • Fluorescence Analysis : In spectroscopic studies, compounds similar to (4-Amino-3-fluorophenyl)methanol have shown unique fluorescence properties, indicating potential applications in rapid conformational analysis in solutions and biological samples (Matwijczuk et al., 2015).

  • Fluorescent Logic Gates : Certain fluorophore compounds, such as those based on 4-amino-N-aryl-1,8-naphthalimide, demonstrate potential as fluorescent logic gates in solvent polarity studies, potentially useful in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

  • Theoretical Studies : Theoretical analyses using Density Functional Theory (DFT) have been conducted on similar compounds for understanding their molecular properties and activity sites (Trivedi, 2017).

  • Refractive Index Studies : Research on compounds structurally related to (4-Amino-3-fluorophenyl)methanol has involved studying their refractive indices in different solvents to understand interactions at the molecular level (Chavan & Gop, 2016).

  • Membrane Studies : Methanol, a solvent often used with such compounds, has been shown to influence lipid dynamics in membrane studies, which is relevant for understanding the solvent effects in biological systems (Nguyen et al., 2019).

  • HPLC Detection of Amino Acids : Derivatization techniques using related compounds have been employed in high-performance liquid chromatography (HPLC) for sensitive detection of amino acids (Watanabe & Imai, 1981).

  • Enzymatic Desymmetrization : Enzymatic methods using similar compounds have been explored for synthesizing optically active molecules, demonstrating potential applications in stereochemical synthesis (Liu et al., 2014).

  • Molecular Logic Devices : Research on molecular logic devices, using mechanisms like photoinduced electron transfer (PET) and internal charge transfer (ICT), has included studies on compounds structurally related to (4-Amino-3-fluorophenyl)methanol (ZammitRamon et al., 2015).

  • Weak Interaction Studies : Investigations into weak interactions in organic fluorine compounds, closely related to (4-Amino-3-fluorophenyl)methanol, have provided insights into molecular behavior and interactions (Choudhury et al., 2002).

Safety And Hazards

“(4-Amino-3-fluorophenyl)methanol” is labeled with the GHS07 pictogram . The compound has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements for the compound are P261 and P305+P351+P338 .

properties

IUPAC Name

(4-amino-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADDSNYDZBXHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372212
Record name (4-amino-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-fluorophenyl)methanol

CAS RN

146019-45-6
Record name (4-amino-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Amino-3-fluorophenyl)methanol
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Citations

For This Compound
1
Citations
CT Brown - 2017 - digital.library.txstate.edu
The author would like to acknowledge the three committee members William J. Brittain, Steven Whitten, and Alexander Kornienko for their guidance and supervision of this work. I would …
Number of citations: 0 digital.library.txstate.edu

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